Cas no 866812-57-9 (3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
866812-57-9 structure
Product Name:3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:866812-57-9
MF:C23H18ClN5O3S
MW:479.938722133636
CID:6416031
PubChem ID:2137875
Update Time:2025-05-18

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • AKOS001864258
    • F1605-0332
    • 3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
    • 3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
    • 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • 866812-57-9
    • Inchi: 1S/C23H18ClN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)33(30,31)18-13-7-15(24)8-14-18/h3-14H,2H2,1H3,(H,25,26)
    • InChI Key: DEKIVXLJWJEWCY-UHFFFAOYSA-N
    • SMILES: N12N=NC(S(C3=CC=C(Cl)C=C3)(=O)=O)=C1N=C(NC1=CC=C(OCC)C=C1)C1=C2C=CC=C1

Computed Properties

  • Exact Mass: 479.0818883g/mol
  • Monoisotopic Mass: 479.0818883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 752
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 107Ų

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

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Additional information on 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

Research Brief on 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 866812-57-9)

In recent years, the compound 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 866812-57-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazoloquinazoline scaffold, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine involves a multi-step process that begins with the functionalization of the quinazoline core. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the sulfonylation and triazole formation steps. The compound's structural complexity and the presence of both electron-donating (ethoxy) and electron-withdrawing (chlorobenzenesulfonyl) groups contribute to its unique reactivity and binding affinity for biological targets.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of several protein kinases, including but not limited to EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Molecular docking simulations and X-ray crystallography data indicate that the triazoloquinazoline moiety interacts with the ATP-binding site of these kinases, while the sulfonyl group enhances binding stability through hydrophobic interactions. These findings suggest a dual mechanism of action, combining direct kinase inhibition with downstream signaling pathway disruption.

In vitro and in vivo evaluations have demonstrated the compound's efficacy against various cancer cell lines, with particularly notable activity in non-small cell lung cancer (NSCLC) and breast cancer models. Recent preclinical data show that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a property attributed to its targeted kinase inhibition profile. Furthermore, pharmacokinetic studies in animal models indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable metabolic stability.

Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Current research is focused on addressing issues related to solubility, bioavailability, and potential off-target effects. Several structural analogs are being investigated to optimize the pharmacological properties while maintaining the core activity. Additionally, combination therapy approaches are being explored to enhance efficacy and overcome potential resistance mechanisms.

The potential applications of 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine extend beyond oncology. Preliminary studies suggest possible utility in inflammatory diseases and certain neurological disorders where kinase dysregulation plays a pathogenic role. However, these applications require further validation through rigorous preclinical and clinical studies.

In conclusion, 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine represents a promising scaffold for the development of novel kinase inhibitors with potential applications in multiple therapeutic areas. Ongoing research efforts continue to elucidate its full pharmacological potential and address the challenges associated with its development as a clinical candidate. The compound's unique structural features and demonstrated biological activity make it a valuable subject for continued investigation in the field of medicinal chemistry and drug discovery.

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